Cas no 2105186-33-0 (2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine)

2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine
- 2105186-33-0
- EN300-1820712
-
- インチ: 1S/C10H19NO/c1-10(2)8(9(10)11)7-5-3-4-6-12-7/h7-9H,3-6,11H2,1-2H3
- InChIKey: WNVAJLGHRSTGFR-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1C1C(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 169.146664230g/mol
- どういたいしつりょう: 169.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.2Ų
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820712-2.5g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1820712-10.0g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1820712-1.0g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1820712-1g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1820712-10g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1820712-0.25g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1820712-0.5g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1820712-0.1g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1820712-5.0g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1820712-0.05g |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine |
2105186-33-0 | 0.05g |
$1068.0 | 2023-09-19 |
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amineに関する追加情報
Introduction to 2,2-Dimethyl-3-(Oxan-2-yl)cyclopropan-1-amine (CAS No. 2105186-33-0)
2,2-Dimethyl-3-(oxan-2-yl)cyclopropan-1-amine (CAS No. 2105186-33-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its cyclopropane ring and oxane substituent, offers a promising scaffold for the development of new therapeutic agents.
The cyclopropane ring in 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine is a three-membered ring with high ring strain, which can impart unique reactivity and conformational rigidity to the molecule. This rigidity can be advantageous in drug design, as it can help to lock the molecule into a specific conformation that may enhance its binding affinity to target proteins. The oxane substituent (a six-membered cyclic ether) adds further complexity and potential for functionalization, making this compound a versatile starting point for synthetic chemistry.
Recent studies have explored the synthetic routes to produce 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine. One notable method involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to be highly efficient and selective. These reactions allow for the precise introduction of various functional groups onto the cyclopropane ring, thereby expanding the chemical diversity of the compound. For example, a study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed allylic substitution reactions could be used to introduce different substituents onto the cyclopropane ring, leading to a series of derivatives with diverse biological activities.
In terms of biological activity, 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine has shown promise in several areas. Preliminary studies have indicated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to have neuroprotective properties, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound were effective in reducing oxidative stress and preventing neuronal cell death in vitro.
The pharmacokinetic properties of 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine have also been investigated. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. Furthermore, it has demonstrated low toxicity in animal models, suggesting that it may be safe for clinical use.
In conclusion, 2,2-dimethyl-3-(oxan-2-yl)cyclopropan-1-amine (CAS No. 2105186-33-0) is a promising compound with a unique structure that offers significant potential for further research and development in medicinal chemistry. Its versatile synthetic routes and favorable biological activities make it an attractive candidate for the discovery of new therapeutic agents. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in various disease states.
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